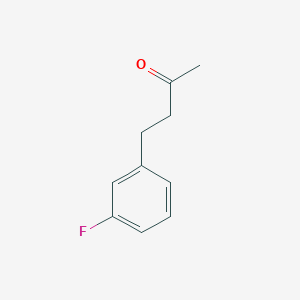

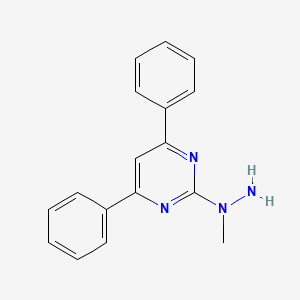

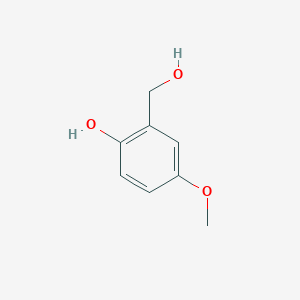

2-(1-Methylhydrazinyl)-4,6-diphenylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

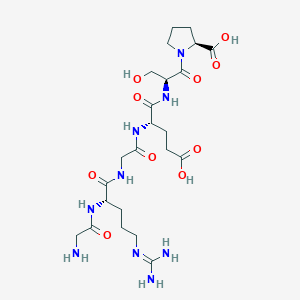

2-(1-Methylhydrazinyl)-4,6-diphenylpyrimidine (2-MHD) is a versatile organic compound with a wide range of applications in the scientific and medical fields. It is a small molecule that can be synthesized in a laboratory setting and has been studied extensively for its potential applications. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for 2-MHD.

Scientific Research Applications

Cyclopalladation in Organometallic Chemistry

Caygill, Hartshorn, and Steel (1990) investigated the cyclopalladation of phenylpyrimidines, including derivatives like 4,6-diphenylpyrimidine, a close relative to 2-(1-methylhydrazinyl)-4,6-diphenylpyrimidine. They found that these compounds undergo selective metallation, contributing to the field of organometallic chemistry (Caygill, Hartshorn & Steel, 1990).

Synthesis of Nitrogen-Containing Derivatives

Sedova, Shkurko, and Nekhoroshev (2002) synthesized nitrogen-containing derivatives of 5-nitro-4,6-diphenylpyrimidine, again closely related to the compound . Their work adds to the knowledge of synthesizing substituted pyrimidines, which are important in various chemical applications (Sedova, Shkurko & Nekhoroshev, 2002).

Metallation Studies

Katrizky et al. (1982) conducted metallation studies with pyrimidines, including 2-alkylamino-4,6-diphenylpyrimidines. They explored how these compounds react under different conditions, contributing to a deeper understanding of pyrimidine chemistry (Katrizky et al., 1982).

Supramolecular Network Study

Goswami et al. (2008) synthesized co-crystals containing substituted 2-aminopyrimidines with different dicarboxylic acids, including 2-amino-4,6-diphenylpyrimidine. This research provides insights into crystal engineering and supramolecular architecture, key areas in materials science (Goswami et al., 2008).

Chemical Transformations

Harutyunyan et al. (2020) examined the chemical transformations of 4-(4-aminophenyl)-2,6-diphenylpyrimidine, a compound structurally similar to this compound. Their work contributes to the understanding of how such pyrimidines can be chemically modified, which is crucial for developing new chemical entities (Harutyunyan et al., 2020).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

1-(4,6-diphenylpyrimidin-2-yl)-1-methylhydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4/c1-21(18)17-19-15(13-8-4-2-5-9-13)12-16(20-17)14-10-6-3-7-11-14/h2-12H,18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLATRIAIDVTTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355084 |

Source

|

| Record name | 2-(1-Methylhydrazinyl)-4,6-diphenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47198305 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

413620-13-0 |

Source

|

| Record name | 2-(1-Methylhydrazinyl)-4,6-diphenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-[1,2]dithiolo[3,4-b]pyridine-3-thione](/img/structure/B1331154.png)

![1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1331176.png)